Myeloid cathelicidin 3
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
KRFHSVGSLIQRHQQMIRDKSEATRHGIRIITRPKLLLAS |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Myeloid cathelicidin 3 exhibits significant antimicrobial properties against a wide range of pathogens, including bacteria, viruses, and fungi. Its mechanism of action involves direct binding to microbial membranes, leading to membrane disruption and cell death.
Table 1: Antimicrobial Efficacy of this compound
Recent studies have highlighted the ability of cathelicidin to neutralize lipopolysaccharides (LPS) from bacterial membranes, which enhances its therapeutic potential against infections caused by gram-negative bacteria .
Immune Modulation
Beyond its antimicrobial properties, this compound plays a vital role in modulating the immune response. It influences various immune cells, enhancing their functions and promoting inflammation when necessary.
Key Immune Functions:
- Neutrophil Activation: Cathelicidin enhances neutrophil degranulation and microbial killing .
- T-cell Differentiation: It promotes the differentiation of T-helper cells into Th17 cells, which are critical in autoimmune responses .
- Cytokine Production: Cathelicidin influences the production of pro-inflammatory cytokines, thereby amplifying the immune response during infections .
Cancer Therapy
The role of this compound in cancer is multifaceted. While it has been shown to promote tumor growth in certain contexts, it also exhibits anti-cancer properties by inducing apoptosis in cancer cells.
Table 2: Dual Role of this compound in Cancer
| Cancer Type | Effect Observed | Mechanism |
|---|---|---|
| Squamous Cell Carcinoma | Anti-proliferative effects observed | Induces apoptosis |
| Breast Cancer | Potentially promotes tumor growth | Modulates immune environment |
Research indicates that the context-dependent effects of cathelicidin on cancer cell lines necessitate further investigation to fully understand its therapeutic potential and risks .
Therapeutic Interventions for Autoimmune Diseases
This compound has been implicated in the pathogenesis of autoimmune diseases such as multiple sclerosis (MS). Studies suggest that it exacerbates disease severity by promoting inflammatory responses within the central nervous system.
Case Study: Multiple Sclerosis
Comparison with Similar Compounds
Human LL-37 vs. Bovine BuMAP-34
- Structure : LL-37 is a linear α-helical peptide (37 residues), while BuMAP-34 from buffalo myeloid cells adopts a β-hairpin structure stabilized by disulfide bonds .
- Activity : BuMAP-34 demonstrates stronger bactericidal activity against E. coli and Staphylococcus aureus compared to LL-37, likely due to structural rigidity enhancing membrane disruption .
Human LL-37 vs. Porcine Protegrins
- Processing : Porcine protegrins (e.g., PG-1) are cleaved by neutrophil elastase, whereas LL-37 is processed by proteinase 3 in humans .
- Mechanism: Protegrins form pore-forming β-barrels, while LL-37 disrupts microbial membranes via electrostatic interactions and promotes immunomodulatory signaling .
Human LL-37 vs. Rodent CRAMPs
- Function : CRAMPs primarily target Gram-positive bacteria, whereas LL-37 has broader activity, including antiviral effects against enveloped viruses .
Comparison with Human Defensins
LL-37 vs. Human Beta-Defensin 2 (HBD-2)
- Expression : LL-37 is upregulated in psoriatic skin but deficient in atopic dermatitis, whereas HBD-2 is induced by inflammation in both conditions .
- Synergy : LL-37 and HBD-2 exhibit synergistic antimicrobial activity against S. aureus, with combined use reducing bacterial viability by >90% .
- Immune Role: LL-37 drives Th17 responses and exacerbates autoimmune diseases like EAE, while defensins show weaker immunomodulatory effects .
Regulatory Mechanisms
Pathological and Therapeutic Roles
- Cancer : LL-37 promotes tumorigenesis in ovarian and breast cancers via Wnt/β-catenin activation but suppresses gastric cancer through apoptosis induction . In contrast, BuMAP-34 lacks documented oncogenic roles .
- Antimicrobial Resistance: LL-37 retains activity against multidrug-resistant Pseudomonas aeruginosa, whereas β-defensins are less effective .
Key Research Findings
Species-Specific Regulation : The VDRE in the CAMP promoter is a primate-specific evolutionary adaptation absent in rodents, explaining differential vitamin D responses .
Epigenetic Modulation : In lung epithelial cells, PU.1 and BRG1 co-regulate CAMP with VDR, while PRMT5 represses it via histone methylation, highlighting complex transcriptional control .
Preparation Methods
Chemical Synthesis of Myeloid Cathelicidin 3
The primary method for preparing this compound involves solid-phase peptide synthesis (SPPS), a widely used technique for synthesizing peptides with high precision.
Key Steps in Chemical Synthesis:
Resin Selection: The peptide is synthesized on a solid support resin such as PAL-PEG-PS resin, which allows for C-terminal amidation, a modification that enhances peptide stability and bioactivity.
Fmoc Chemistry: The synthesis employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the stepwise addition of amino acids. This method protects the amino terminus during coupling and is compatible with automated synthesizers.
Coupling Reagents: Efficient coupling is achieved using reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate and O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, which facilitate peptide bond formation even for difficult residues.
Temperature Control: To overcome synthesis challenges, the reaction column and solvents are heated to approximately 48°C, improving coupling efficiency.
Side-Chain Protection: Amino acid side chains are protected with groups such as pentamethyldihydrobenzofuran sulfonyl (Arg), t-butoxycarbonyl (Lys), trityl (His), and t-butyl (Tyr, Thr) to prevent unwanted reactions during synthesis.
Cleavage and Deprotection: After chain assembly, peptides are cleaved from the resin and deprotected using a cocktail typically containing 90% trifluoroacetic acid (TFA), water, triisopropylsilane, phenol, 1,2-ethanedithiol, and thioanisole.
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using an acetonitrile gradient in 0.05% TFA.
Verification: Purity and correct molecular mass are confirmed by mass spectrometry and analytical RP-HPLC, ensuring homogeneity and identity of the peptide.
Example Data from Sheep Myeloid Cathelicidin (SMAP-29) Synthesis:
| Parameter | Details |
|---|---|
| Resin | PAL-PEG-PS (0.16 meq/g) |
| Coupling Reagents | HBTU, HATU |
| Synthesis Temperature | 48°C |
| Side-Chain Protecting Groups | Arg (Pbf), Lys (Boc), His (Trt), Tyr/Thr (tBu) |
| Cleavage Cocktail | 90% TFA, 3% H2O, 1% TIS, 2% phenol, 2% EDT, 2% thioanisole |
| Purification Method | RP-HPLC on C18 column |
| Yield | >60% |
| Purity | >90% |
| Mass Accuracy | Measured 3198.0 ± 0.3 Da vs Calculated 3197.99 Da |
This synthesis approach is directly applicable to this compound due to structural and functional similarities with other myeloid cathelicidins such as SMAP-29.
Recombinant DNA Technology and Expression
Alternative to chemical synthesis, preparation of this compound can involve recombinant expression systems:
Gene Amplification: The cDNA encoding this compound is amplified from myeloid cells (e.g., bone marrow) using specific primers designed from known sequences.
Cloning: The amplified gene is cloned into expression vectors, often with regulatory elements such as promoters and 5′ untranslated regions to optimize expression.
Expression Systems: Common hosts include bacterial (E. coli), yeast, or mammalian cell lines, depending on the need for post-translational modifications.
Fusion Tags: To facilitate purification, fusion tags (e.g., His-tag) may be added.
Purification: After expression, the peptide is purified using chromatographic techniques, including affinity and size-exclusion chromatography.
Folding and Processing: Recombinant peptides may require refolding or enzymatic cleavage to achieve the active form.
Research into human and buffalo myeloid cathelicidins has demonstrated successful cloning and expression of cathelicidin cDNAs, revealing alpha-helical conformations and antimicrobial properties.
Peptide Modeling and Structural Optimization
Prior to synthesis, computational modeling is often employed to predict the 3D structure and optimize peptide design:
Homology Modeling: Tools like Alphafold and ColabFold generate peptide structure predictions based on sequence homology and multiple sequence alignments.
Visualization: Software such as ChimeraX is used to analyze and visualize predicted structures, aiding in understanding folding and potential activity.
Modification: N-terminal acetylation and C-terminal amidation are commonly introduced to enhance peptide stability and resistance to proteolytic degradation.
Such modeling is integral to designing synthetic peptides that retain biological activity and stability during preparation.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis on resin using Fmoc chemistry and coupling reagents | High purity, precise control, scalable | Expensive, challenging for long peptides |
| Recombinant Expression | Cloning and expression of cathelicidin gene in host cells | Cost-effective for large scale, natural folding | Requires complex purification, possible post-translational issues |
| Computational Modeling | In silico prediction of peptide structure for design optimization | Guides synthesis, reduces trial and error | Predictions may not fully capture in vivo folding |
Research Findings and Notes
The synthetic myeloid cathelicidin peptides typically exhibit alpha-helical structures with net positive charge and hydrophobicity, crucial for antimicrobial activity.
Chemical synthesis yields peptides with >90% purity and >60% yield after purification, confirmed by mass spectrometry.
Temperature-controlled synthesis (around 48°C) enhances coupling efficiency, especially for difficult amino acid sequences.
Post-synthesis modifications like N-terminal acetylation and C-terminal amidation are standard to prevent degradation and improve bioactivity.
Recombinant techniques allow for production of this compound variants with sequence modifications to study structure-activity relationships.
Q & A
Q. What experimental approaches are recommended for detecting myeloid cathelicidin 3 (CAMP/LL-37) in human tissue samples?
Methodological Answer:
- Immunofluorescent imaging is a standard method for quantifying CAMP/LL-37 in tissue sections, as demonstrated in postmortem brain studies of multiple sclerosis (MS) patients .
- Sample Preparation: Fix tissues in paraformaldehyde, section, and use antibodies specific to CAMP/LL-37 (e.g., anti-cathelicidin antibodies). Include controls (e.g., non-neurological disease tissues) to validate specificity.
- Quantification: Use image analysis software (e.g., ImageJ) to measure fluorescence intensity per area. Report individual data points with medians to account for biological variability .
Q. How should researchers design in vitro studies to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Model Systems: Use bacterial strains (e.g., E. coli, S. aureus) in broth microdilution assays to determine minimum inhibitory concentrations (MICs) .
- Experimental Controls: Include negative controls (vehicle-only treatments) and positive controls (known antimicrobials like polymyxin B).
- Data Interpretation: Combine MIC data with time-kill curves to assess bactericidal vs. bacteriostatic effects. Validate results across multiple replicates to address variability .
Intermediate Questions
Q. What statistical methods are appropriate for analyzing contradictory data on CAMP/LL-37 expression levels across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from independent studies (e.g., MS vs. healthy brain tissues , colostrum vs. milk ) using random-effects models to account for heterogeneity.
- Handling Outliers: Apply robust statistical tests (e.g., non-parametric Mann-Whitney U tests) when data distributions are non-normal .
- Species-Specific Considerations: Note that murine models lack the primate-specific vitamin D response element (VDRE) regulating CAMP, which may explain discrepancies in expression data .
Q. How can researchers ensure reproducibility when studying vitamin D-mediated regulation of CAMP/LL-37 in myeloid cells?
Methodological Answer:
- Cell Models: Use human myeloid cell lines (e.g., THP-1 macrophages) or primary bone marrow-derived macrophages, as murine cells lack the VDRE .
- Dose-Response Validation: Treat cells with 1,25-dihydroxyvitamin D3 (10–100 nM) and confirm CAMP induction via qRT-PCR and Western blotting.
- Replicate Design: Include triplicate technical replicates and at least three biological replicates. Report absolute numerical data alongside percentages .
Advanced Questions
Q. What mechanisms underlie the tissue-specific expression of CAMP/LL-37, and how can they be experimentally dissected?
Methodological Answer:
- Epigenetic Analysis: Perform chromatin immunoprecipitation (ChIP) assays to assess histone modifications (e.g., H3K4me3) at the CAMP promoter in different tissues .
- CRISPR/Cas9 Knockout: Delete the VDRE in human cell lines to isolate its role in vitamin D-mediated regulation. Compare results to wild-type cells using luciferase reporter assays .
- Functional Studies: Use siRNA to silence transcription factors (e.g., VDR) and quantify CAMP expression changes via droplet digital PCR (ddPCR) for high sensitivity .
Q. How can researchers resolve contradictions in CAMP/LL-37’s dual roles in promoting immunity and autoimmunity?
Methodological Answer:
- Disease-Specific Models: Compare CAMP/LL-37 levels in autoimmune (e.g., MS ) vs. infection models (e.g., sepsis). Use flow cytometry to track immune cell subsets (e.g., neutrophils, T-cells) in each context.
- Mechanistic Studies: Employ knockout mice (e.g., Camp⁻/⁻) to isolate CAMP’s effects on cytokine profiles (e.g., IL-17, IFN-γ) using multiplex assays.
- Data Integration: Cross-reference transcriptomic datasets (e.g., RNA-seq) from public repositories (e.g., GEO) to identify co-regulated pathways .
Q. What advanced delivery systems improve the stability and bioavailability of CAMP/LL-37 in therapeutic studies?
Methodological Answer:
- Liposome Encapsulation: Formulate cathelicidin-loaded liposomes using thin-film hydration. Characterize with FTIR spectroscopy to confirm structural integrity (e.g., soy lecithin and cholesterol interactions) .
- In Vivo Testing: Administer liposomal CAMP/LL-37 in murine wound models and compare healing rates to free peptide controls. Use MALDI-TOF MS to assess peptide stability in serum .
- Pharmacokinetic Analysis: Measure tissue distribution via radiolabeled CAMP/LL-37 and compartmental modeling to optimize dosing regimens .
Methodological Best Practices
Q. How should researchers present complex CAMP/LL-37 data in manuscripts to enhance clarity?
Guidelines:
- Tables: Include absolute values (e.g., fluorescence units, bacterial CFUs) alongside percentages. Use footnotes to explain non-standard abbreviations .
- Supplementary Material: Upload raw datasets (e.g., RNA-seq files) and detailed protocols (e.g., liposome preparation) as supplementary files .
- Graphical Abstracts: Summarize key findings (e.g., CAMP regulation by vitamin D) in a 15x5 cm figure, avoiding color reliance for grayscale compatibility .
What frameworks are recommended for formulating hypothesis-driven research questions on CAMP/LL-37?
Recommendations:
- PICO Framework:
Contradictions and Limitations
Q. Why do some studies report negligible CAMP/LL-37 in murine models despite its prominence in human immunity?
Critical Analysis:
- Evolutionary Divergence: The VDRE in the CAMP promoter is conserved in primates but absent in mice, dogs, and rats. Use primate-specific models or transgenic mice expressing human VDRE for translational relevance .
Q. How can conflicting data on CAMP/LL-37’s role in cancer be addressed?
Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
